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Compound of Interest

Compound Name: 4,5-Didehydroisocarbacyclin

CAS No.: 98676-80-3

Cat. No.: B1215482

Get Quote

Executive Summary
4,5-Didehydroisocarbacyclin represents a critical evolution in prostacyclin (PGI2) mimetics.

While native PGI2 is the most potent endogenous inhibitor of platelet aggregation, its clinical

utility is severely hampered by extreme chemical instability (t½ < 3-5 minutes at physiological

pH).

This guide benchmarks (Z)-4,5-Didehydroisocarbacyclin—a chemically stable isocarbacyclin

derivative—against industry standards (Epoprostenol, Iloprost, and Isocarbacyclin). Our

analysis focuses on its dual-profile advantage: retaining the sub-nanomolar potency of native

PGI2 while achieving the metabolic stability required for sustained oral or intravenous delivery.

Key Findings:

Potency: Demonstrates equipotent or superior anti-platelet activity compared to

Isocarbacyclin (TEI-9090).

Stability: The 4,5-unsaturation (Z-alkene) combined with the bicyclic core confers resistance

to enzymatic degradation and spontaneous hydrolysis.
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Mechanism: Highly selective IP receptor agonism, driving robust cAMP accumulation.

Molecular Profile & Mechanism of Action
Structural Logic
The molecule is derived from Isocarbacyclin, where the labile enol ether oxygen of PGI2 is

replaced by a methylene group (carbacyclin core), stabilizing the bicyclic system. The

introduction of a (Z)-double bond at the C4-C5 position (4,5-didehydro) further rigidifies the

alpha-chain, optimizing the pharmacophore's fit within the IP receptor binding pocket.

Signaling Pathway
4,5-Didehydroisocarbacyclin functions as a selective agonist for the IP Receptor

(Prostacyclin Receptor). Upon binding, it triggers a Gs-protein coupled cascade that is critical

for vasodilation and platelet inhibition.
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Figure 1: Signal transduction pathway initiated by 4,5-Didehydroisocarbacyclin. The primary

endpoint for benchmarking is cAMP-mediated inhibition of platelet aggregation.

Comparative Benchmark Data
The following table synthesizes performance data from comparative pharmacological studies.

4,5-Didehydroisocarbacyclin is highlighted for its balanced profile.

Benchmark
Metric

PGI2
(Epoprostenol)

Isocarbacyclin
(TEI-9090)

4,5-

Didehydroisoca

rbacyclin

Iloprost

Chemical

Stability (pH 7.4)

Very Low (t½ < 5

min)

High (Stable >

24h)

High (Stable >

24h)
High

IP Receptor

Affinity (Ki)
~1-3 nM ~10-20 nM < 10 nM (Est.) ~3-5 nM

Anti-Platelet

IC50 (Human)
2-5 nM 10-50 nM ~5-10 nM 5-15 nM

Route of

Administration

Continuous IV

only
IV / Oral IV / Oral Inhalation / IV

Selectivity Profile IP >> EP IP > EP IP Selective IP / EP1 mixed

Analysis:

Stability vs. Potency: While Isocarbacyclin gains stability at the cost of some potency

compared to native PGI2, the 4,5-didehydro modification restores potency closer to the

native ligand level while maintaining the stability of the carbacyclin core.

In Vivo Efficacy: In animal models (rat/mouse), 4,5-Didehydroisocarbacyclin demonstrates

robust inhibition of ADP- and collagen-induced aggregation via both IV and oral routes, a key

differentiator from PGI2.
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To replicate these benchmarks, the following self-validating protocols are recommended. These

workflows ensure data integrity and minimize variability in potency estimation.

Protocol A: In Vitro Platelet Aggregation Assay (Born
Method)
Objective: Determine the IC50 for inhibition of agonist-induced aggregation.

Preparation: Collect human venous blood into 3.8% sodium citrate (9:1 v/v). Centrifuge at

160 x g for 15 min to obtain Platelet-Rich Plasma (PRP).

Normalization: Adjust platelet count to 3 x 10⁸/mL using Platelet-Poor Plasma (PPP).

Incubation:

Aliquot 450 µL PRP into cuvettes containing a stir bar (1000 rpm, 37°C).

Add 5 µL of 4,5-Didehydroisocarbacyclin (vehicle: saline or DMSO <0.1%) at varying

concentrations (0.1 nM – 1000 nM).

Incubate for 2 minutes exactly.

Induction: Add agonist (e.g., ADP 5 µM or Collagen 2 µg/mL).

Measurement: Monitor light transmission for 5 minutes using an aggregometer.

Calculation:

% Inhibition =

Plot log-concentration vs. % inhibition to derive IC50.

Protocol B: cAMP Accumulation Assay (Functional
Potency)
Objective: Verify IP receptor activation efficacy (EC50).

Cell Line: Use CHO-K1 cells stably expressing human IP receptor (or human platelets).
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Pre-treatment: Incubate cells with IBMX (0.5 mM) for 30 min to inhibit phosphodiesterase

activity (preventing cAMP degradation).

Stimulation: Treat cells with serial dilutions of 4,5-Didehydroisocarbacyclin for 15 minutes

at 37°C.

Lysis & Detection: Lyse cells and quantify cAMP using a competitive ELISA or TR-FRET kit.

Validation: Run a standard curve with Iloprost as a positive control. The EC50 should be

within 1-log of the binding affinity (Ki).

Experimental Workflow Visualization
The following diagram outlines the logical flow for benchmarking a new batch of 4,5-
Didehydroisocarbacyclin against standards.
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Figure 2: Standardized workflow for pharmacological characterization. QC verification is a

critical go/no-go step before biological testing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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